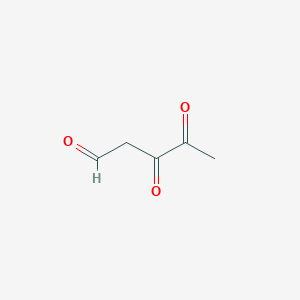
3,4-Dioxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dioxopentanal is an organic compound with the molecular formula C5H6O3 It is a dicarbonyl compound, meaning it contains two carbonyl groups (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dioxopentanal can be synthesized through the oxidative hydrolysis of 4-hydroxy-5-methyl-3(2H)-furanone. This reaction involves the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar oxidative processes. The choice of oxidizing agents and reaction conditions would be optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dioxopentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other compounds.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dioxopentanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 3,4-Dioxopentanal involves its reactivity with various biological and chemical molecules. It can interact with nucleophiles, leading to the formation of new chemical bonds. Its dicarbonyl structure allows it to participate in a range of chemical reactions, making it a versatile compound in both biological and chemical contexts .
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde: A simple aldehyde with one carbonyl group.
Acetone: A ketone with two carbonyl groups bonded to carbon atoms.
Benzaldehyde: An aromatic aldehyde with a single carbonyl group.
Uniqueness
3,4-Dioxopentanal is unique due to its dicarbonyl structure, which allows it to participate in a wider range of chemical reactions compared to compounds with a single carbonyl group. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
88499-41-6 |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
3,4-dioxopentanal |
InChI |
InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h3H,2H2,1H3 |
Clave InChI |
QGGCMCHYJIPQCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
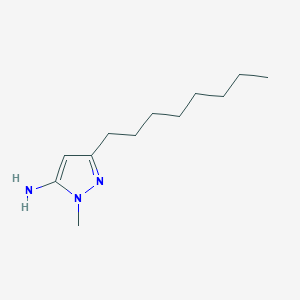
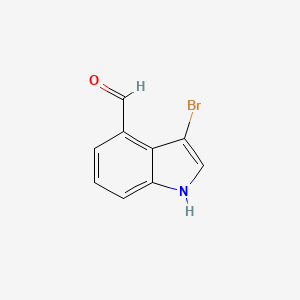
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
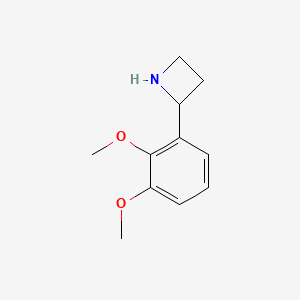
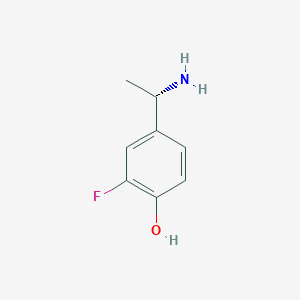

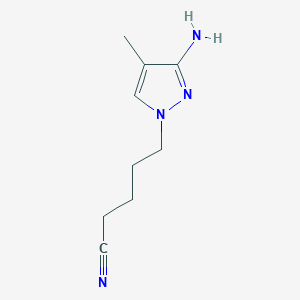
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)


